molecular formula C₆H₁₄ClNO₄ B1141980 1-Deoxy-L-idonojirimycin HCl CAS No. 210223-32-8

1-Deoxy-L-idonojirimycin HCl

Cat. No. B1141980
CAS RN: 210223-32-8
M. Wt: 199.63
InChI Key:
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Scientific Research Applications

Antidiabetic Applications

1-Deoxy-L-idonojirimycin HCl (1-DNJ) is known to have antidiabetic properties . It acts as a prominent inhibitor of α-glucosidase , an enzyme that breaks down carbohydrates into glucose. By inhibiting this enzyme, 1-DNJ can slow down the digestion of carbohydrates and thus reduce the rise in blood glucose levels after meals. This makes it potentially useful for treating non-insulin-dependent (type II) diabetes mellitus .

Anti-obesity Applications

1-DNJ also has potential applications in the treatment of obesity . By inhibiting enzymes related to glucose metabolism, it can potentially affect the body’s energy balance and lead to weight loss .

Anti-HIV Applications

The compound has been associated with anti-HIV properties . While the exact mechanisms are not fully understood, it is believed that 1-DNJ may interfere with the virus’s ability to enter and infect cells .

Antitumor Applications

1-DNJ has been associated with antitumor properties . It may inhibit the growth of cancer cells and could potentially be used in cancer treatment .

Antibacterial Applications

1-Deoxy-L-idonojirimycin HCl is listed under antibacterials , suggesting its potential use in combating bacterial infections. However, more research is needed to understand its exact role and effectiveness in this area .

Analytical Applications

1-Deoxy-L-idonojirimycin can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application . It can serve as a reference material for highly accurate and reliable data analysis .

Mechanism of Action

Target of Action

The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.

Mode of Action

1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase . It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.

Biochemical Pathways

The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways .

Result of Action

The molecular and cellular effects of 1-Deoxy-L-idonojirimycin HCl’s action primarily involve alterations in carbohydrate metabolism due to the inhibition of yeast α-glucosidase . These changes can have significant effects on cellular energy production and other related processes.

Future Directions

The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features .

properties

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-SIQASLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-L-idonojirimycin HCl

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